

Initial Clinical Data on Camonsertib Monotherapy: A Technical Overview

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Compound of Interest

Compound Name: Camonsertib

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This technical guide provides an in-depth analysis of the initial clinical data for **camonsertib** (formerly RP-3500), a selective oral inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase. The data presented herein is primarily derived from the multi-center, open-label, Phase 1/2 TRESR study (NCT04497116), which evaluated **camonsertib** monotherapy in patients with advanced solid tumors harboring specific DNA damage response (DDR) gene alterations. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying biological and operational frameworks.

Core Data Summary

The initial clinical findings for **camonsertib** monotherapy have demonstrated a manageable safety profile and promising anti-tumor activity in a biomarker-selected patient population. The primary dose-limiting toxicity observed was on-target anemia, which was effectively managed through dose and schedule optimization.

Table 1: Efficacy of Camonsertib Monotherapy in the TRESR Study

Efficacy Endpoint	Value	Patient Population	Citation
Overall Response Rate (ORR)	13% (13/99)	Patients receiving biologically effective doses (>100 mg daily)	[1] [2] [3]
Clinical Benefit Rate (CBR)	43% (43/99)	Patients receiving biologically effective doses (>100 mg daily)	[1] [2] [3] [4]
CBR in PARP inhibitor (PARPi) failure patients	47%	Not specified	[4] [5]
Molecular Response Rate (ctDNA)	43% (27/63)	Patients receiving biologically effective doses (>100 mg daily)	[1] [2] [3]
Overall Response (OR) in advanced ovarian cancer	25%	n=20, 90% had prior PARPi failure, 85% were platinum resistant	[5]

Table 2: Safety Profile of Camonsertib Monotherapy (TRESR Study)

Adverse Event	Incidence	Grade	Citation
Anemia	Most common drug-related toxicity	32% Grade 3	[1] [2] [3] [6]

Table 3: Optimized Dosing Regimen for Camonsertib Monotherapy

Dose and Schedule	Rationale	Citation
160 mg once daily (QD), 3 days on, 4 days off, 2 weeks on, 1 week off (160 3/4, 2/1w)	Substantial reduction in the incidence of anemia without compromising efficacy. Established as the optimized regimen for future studies.	[6][7]

Experimental Protocols

The TRESR study (NCT04497116) was a first-in-human, Phase 1/2a, multi-center, open-label, dose-escalation and expansion study.[8][9][10][11][12]

1. Patient Selection: Eligible patients had advanced solid tumors with confirmed loss-of-function (LOF) alterations in specific DDR genes predicted to sensitize tumors to ATR inhibition. [1] These genes included, but were not limited to, ATM, ATRIP, BRCA1, BRCA2, CDK12, MRE11, NBN, PALB2, RAD17, RAD50, and SETD2.[1] Patient selection was guided by preclinical data from chemogenomic CRISPR-Cas9 screens.[1]

2. Study Design: The study consisted of two main parts:

- Module 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D) of **camonsertib** monotherapy.[8]
- Module 2 (Dose Expansion): To evaluate the safety, tolerability, and anti-tumor activity of the selected dose and schedule in specific tumor types and genotypes.[6]

Several dosing regimens were evaluated, including 120 mg QD (3 days on, 4 days off), 160 mg QD (3 days on, 4 days off), and 160 mg QD (3 days on, 4 days off, 2 weeks on, 1 week off).[6][7]

3. Endpoints:

- Primary Objectives: To assess the safety and tolerability of **camonsertib** and to establish the RP2D.[1][2]

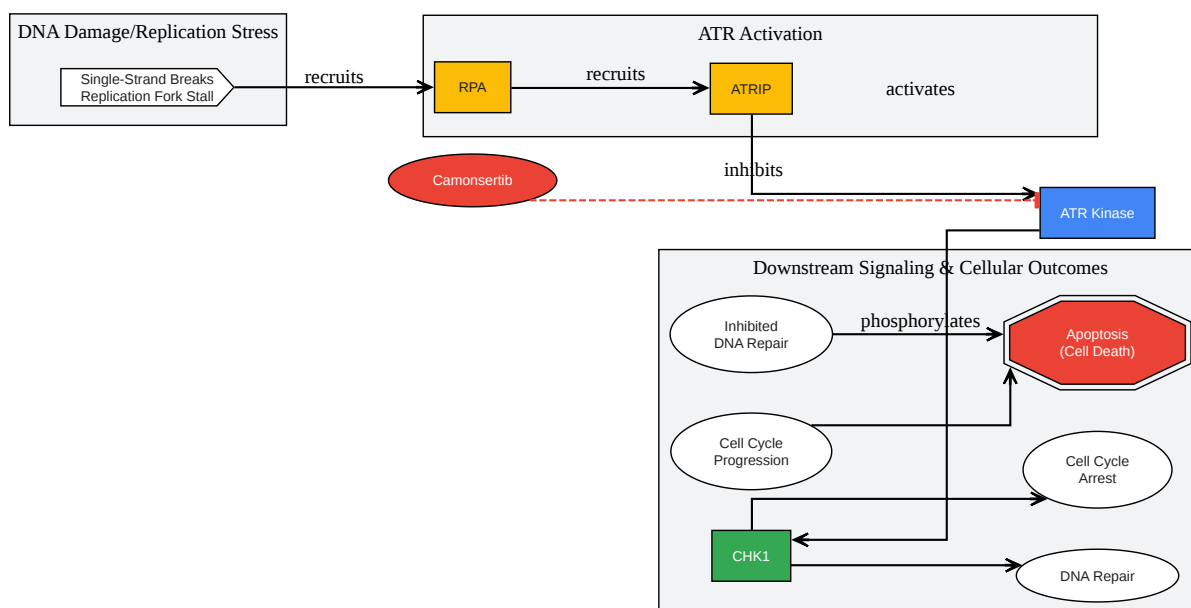
- Secondary Objectives: To evaluate the anti-tumor activity of **camonsertib** (including ORR and CBR), and to characterize its pharmacokinetics (PK) and pharmacodynamics (PD).^{[1][2]}
- Exploratory Objectives: To assess predictive biomarkers and circulating tumor DNA (ctDNA) dynamics.^[1]

4. Pharmacokinetic and Pharmacodynamic Analysis:

- Pharmacokinetics (PK): Plasma concentrations of **camonsertib** were measured at defined timepoints to determine parameters such as C_{max}, T_{max}, AUC, and half-life using noncompartmental analysis.^[6]
- Pharmacodynamics (PD): Paired tumor biopsies were taken before and during treatment to assess target engagement.^[6] Pharmacodynamic markers included the phosphorylation of CHK1 (pCHK1), a downstream target of ATR, as well as γ -H2AX and p-KAP1, which are markers of DNA damage and ATR pathway inhibition.^[6]

Visualizations

ATR Signaling Pathway and Camonsertib's Mechanism of Action



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Diagram 1: Simplified ATR signaling pathway and the inhibitory action of **camonsertib**.

TRESR Clinical Trial Workflow



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Diagram 2: High-level workflow of the TRESR clinical trial for **camonsertib** monotherapy.

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